molecular formula C16H16ClNO3S B2942710 2-((4-Chlorophenyl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 333454-64-1

2-((4-Chlorophenyl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2942710
CAS No.: 333454-64-1
M. Wt: 337.82
InChI Key: NTXUJHDNSXDJFH-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)thio)-N-(2,5-dimethoxyphenyl)acetamide is an organic compound that features a chlorophenylthio group and a dimethoxyphenylacetamide group

Preparation Methods

The synthesis of 2-((4-Chlorophenyl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves the reaction of 4-chlorothiophenol with 2,5-dimethoxyphenylacetyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2-((4-Chlorophenyl)thio)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into corresponding thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-((4-Chlorophenyl)thio)-N-(2,5-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)thio)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

2-((4-Chlorophenyl)thio)-N-(2,5-dimethoxyphenyl)acetamide can be compared with other similar compounds such as:

    4-Chloro-2,5-dimethoxyphenyl isothiocyanate: This compound has a similar structure but contains an isothiocyanate group instead of an acetamide group.

    2-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile: This compound features an acrylonitrile group and shares the chlorophenyl and dimethoxyphenyl moieties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-20-12-5-8-15(21-2)14(9-12)18-16(19)10-22-13-6-3-11(17)4-7-13/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXUJHDNSXDJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333454-64-1
Record name 2-((4-CHLOROPHENYL)THIO)-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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